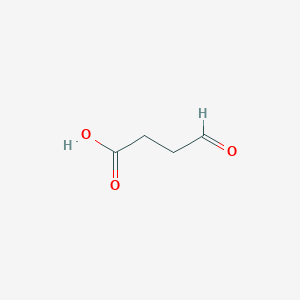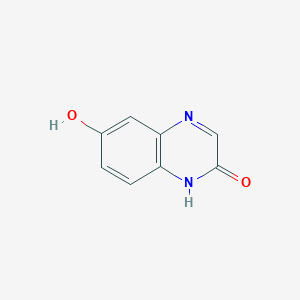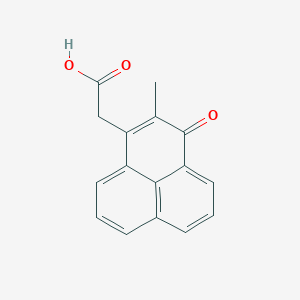
2-Methyl-1-oxo-1H-phenalene-3-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-oxo-1H-phenalene-3-acetic acid, also known as MOPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the family of phenalene derivatives, which are known for their diverse biological activities. Additionally, we will explore potential future directions for the study of MOPAA.
作用機序
The mechanism of action of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid is not yet fully understood. However, it is believed that this molecule exerts its biological effects by modulating various signaling pathways in the body. For example, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
生化学的および生理学的効果
2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been shown to exhibit a range of biochemical and physiological effects. For example, this molecule has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been shown to increase the expression of genes involved in glucose and lipid metabolism. These effects suggest that 2-Methyl-1-oxo-1H-phenalene-3-acetic acid may have potential therapeutic applications for the treatment of inflammatory and metabolic diseases.
実験室実験の利点と制限
One of the main advantages of using 2-Methyl-1-oxo-1H-phenalene-3-acetic acid in lab experiments is its well-established synthesis method. This allows researchers to obtain large quantities of the compound for use in various assays and experiments. Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been extensively studied, which means that there is a wealth of literature available on its properties and potential applications.
However, there are also some limitations associated with the use of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid in lab experiments. For example, this molecule has been shown to exhibit low solubility in water, which can make it difficult to work with in certain assays. Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been shown to exhibit some toxicity at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for the study of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid. For example, further research is needed to fully elucidate the mechanism of action of this molecule. Additionally, more studies are needed to explore the potential therapeutic applications of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid for the treatment of various diseases. Finally, there is a need for the development of new synthetic methods for the production of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid, which could improve its accessibility and reduce its cost.
Conclusion:
In conclusion, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule exhibits a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been investigated for its potential as a therapeutic agent for the treatment of various diseases. While there are some limitations associated with the use of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid in lab experiments, this molecule has the potential to be a valuable tool for researchers in the field of medicinal chemistry.
合成法
The synthesis of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid involves the reaction of 2-methyl-1,2,3,4-tetrahydrophenalene-3,6-dicarboxylic acid anhydride with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using a series of techniques such as recrystallization and column chromatography.
科学的研究の応用
2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This molecule has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
特性
CAS番号 |
118896-32-5 |
|---|---|
製品名 |
2-Methyl-1-oxo-1H-phenalene-3-acetic acid |
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC名 |
2-(2-methyl-3-oxophenalen-1-yl)acetic acid |
InChI |
InChI=1S/C16H12O3/c1-9-13(8-14(17)18)11-6-2-4-10-5-3-7-12(15(10)11)16(9)19/h2-7H,8H2,1H3,(H,17,18) |
InChIキー |
YCZZTBZEHXEKHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC3=C2C(=CC=C3)C1=O)CC(=O)O |
正規SMILES |
CC1=C(C2=CC=CC3=C2C(=CC=C3)C1=O)CC(=O)O |
同義語 |
2-methyl-1-oxo-1H-phenalene-3-acetic acid AY 31358 AY-31358 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



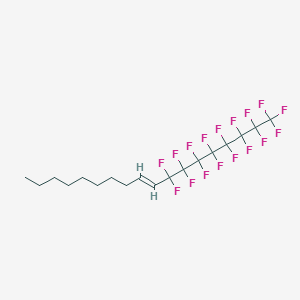
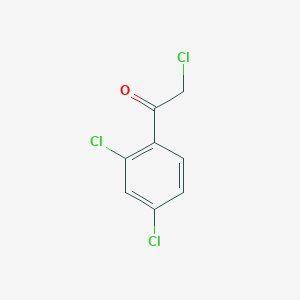
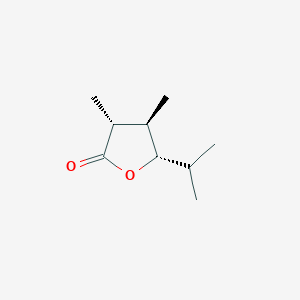
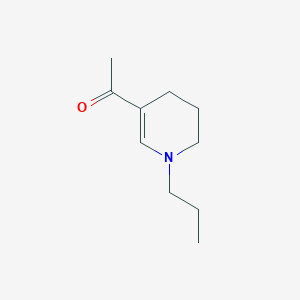
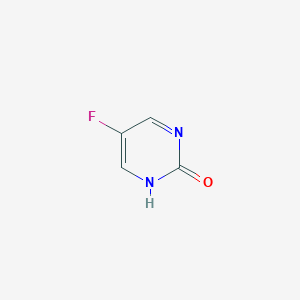
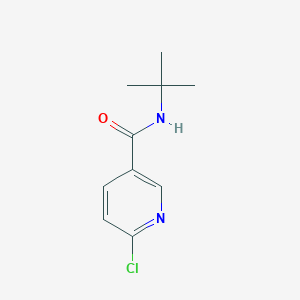
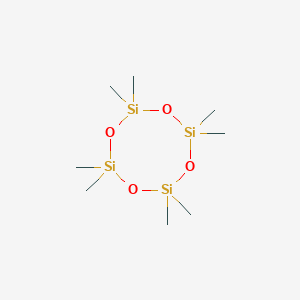
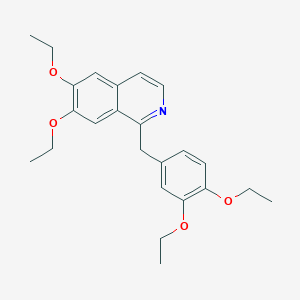
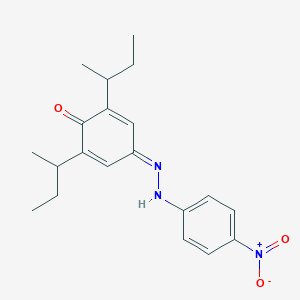
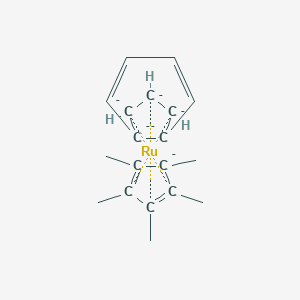
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)
